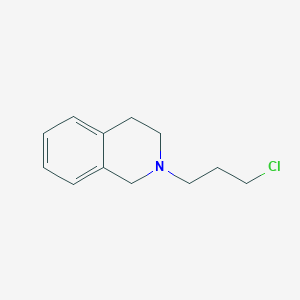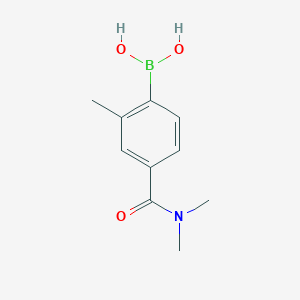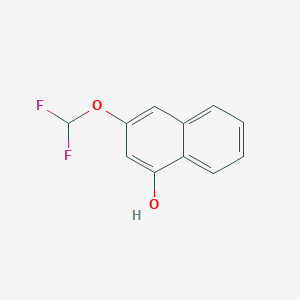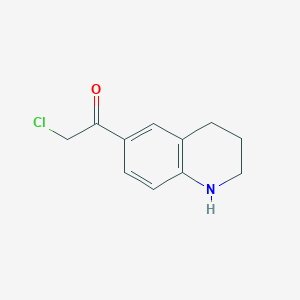
2-Chloro-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone: is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone typically involves the reaction of 1,2,3,4-tetrahydroquinoline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2-Chloro-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation Reactions: Products include quinoline derivatives with different oxidation states.
Reduction Reactions: Products include alcohol derivatives of the original compound.
科学研究应用
Chemistry: 2-Chloro-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone is used as a building block in the synthesis of more complex quinoline derivatives. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology: The compound is used in biochemical studies to investigate the interactions of quinoline derivatives with biological macromolecules such as proteins and nucleic acids.
Medicine: Quinoline derivatives, including this compound, are studied for their potential therapeutic applications. They exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and chemical processes. It is also used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Chloro-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone involves its interaction with specific molecular targets in biological systems. The compound can bind to proteins and enzymes, altering their activity and function. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the quinoline derivative.
相似化合物的比较
- 1-(Chloroacetyl)-1,2,3,4-tetrahydro-6-quinolinyl methyl ether
- 2-Chloro-1-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
Comparison: 2-Chloro-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone is unique due to its specific substitution pattern and the presence of the chloroacetyl group. This structural feature imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.
属性
CAS 编号 |
408309-80-8 |
|---|---|
分子式 |
C11H12ClNO |
分子量 |
209.67 g/mol |
IUPAC 名称 |
2-chloro-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone |
InChI |
InChI=1S/C11H12ClNO/c12-7-11(14)9-3-4-10-8(6-9)2-1-5-13-10/h3-4,6,13H,1-2,5,7H2 |
InChI 键 |
FYPCLNMTTOHTEW-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CC(=C2)C(=O)CCl)NC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Isopropyl-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B15068861.png)
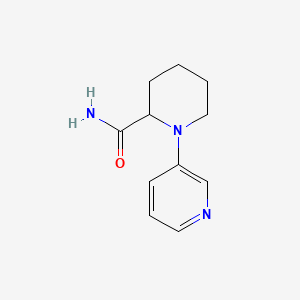

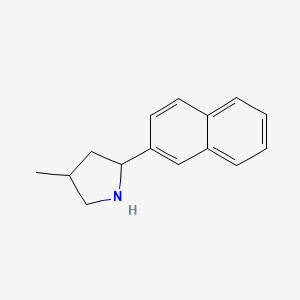

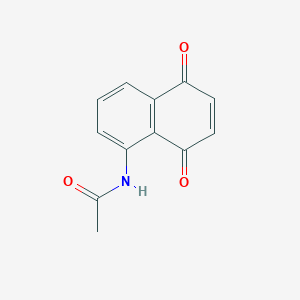

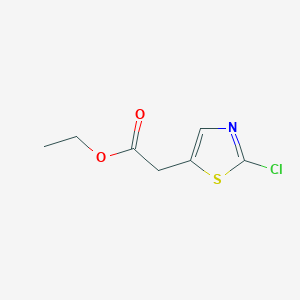
![6-(Pyridin-3-YL)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B15068920.png)
